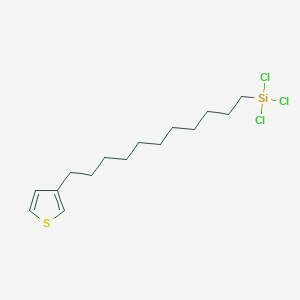

11-(3-Thienyl)undecyltrichlorosilane

Description

11-(3-Thienyl)undecyltrichlorosilane (3TUTS) is a functional organosilane compound characterized by an 11-carbon alkyl chain terminated with a thiophene (3-thienyl) group and a trichlorosilane (-SiCl₃) anchoring moiety. The trichlorosilane group enables covalent bonding to hydroxylated surfaces (e.g., silicon, glass, or indium tin oxide [ITO]), forming stable self-assembled monolayers (SAMs) . The thiophene terminal group imparts unique electronic properties, making 3TUTS SAMs effective templates for electrochemical polymerization of conductive polymers like polythiophene .

3TUTS is synthesized via adsorption from solution, typically using anhydrous toluene, and forms densely packed monolayers due to the strong Si-O-Si bonds formed during surface attachment . Its applications span nanotechnology, biosensing, and organic electronics, particularly in creating surfaces that nucleate polymer growth at lower electrochemical potentials compared to unmodified substrates .

Properties

CAS No. |

255869-26-2 |

|---|---|

Molecular Formula |

C15H25Cl3SSi |

Molecular Weight |

371.9 g/mol |

IUPAC Name |

trichloro(11-thiophen-3-ylundecyl)silane |

InChI |

InChI=1S/C15H25Cl3SSi/c16-20(17,18)13-9-7-5-3-1-2-4-6-8-10-15-11-12-19-14-15/h11-12,14H,1-10,13H2 |

InChI Key |

PZGXPPJWXWJIJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1CCCCCCCCCCC[Si](Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for 11-(3-Thienyl)undecyltrichlorosilane

The synthesis of 11-(3-thienyl)undecyltrichlorosilane involves coupling a thiophene moiety to an undecyl chain terminated with a trichlorosilyl group. While proprietary details remain undisclosed, published protocols suggest two primary approaches:

Hydrosilylation of 3-Thienylundecene

This method involves the platinum-catalyzed addition of trichlorosilane (HSiCl₃) to 3-thienyl-1-undecene. The reaction proceeds under inert conditions to prevent hydrolysis of the trichlorosilyl group:

$$

\text{3-Thienylundecene} + \text{HSiCl}_3 \xrightarrow{\text{Pt catalyst}} \text{11-(3-Thienyl)undecyltrichlorosilane}

$$

Key parameters include:

Grignard Reaction with 11-Bromoundecyltrichlorosilane

An alternative route employs a Grignard reagent derived from 3-bromothiophene reacting with 11-bromoundecyltrichlorosilane:

$$

\text{3-ThienylMgBr} + \text{11-Bromoundecyltrichlorosilane} \rightarrow \text{11-(3-Thienyl)undecyltrichlorosilane} + \text{MgBr}_2

$$

This method requires strict anhydrous conditions and yields ≈70–80% after purification.

Purification and Characterization

Post-synthesis purification typically involves fractional distillation under reduced pressure (1–5 mmHg) to isolate the product from unreacted precursors. Characterization employs:

Table 1: Key Spectroscopic Data for 11-(3-Thienyl)undecyltrichlorosilane

Monolayer Assembly and Optimization

11-(3-Thienyl)undecyltrichlorosilane forms SAMs on oxide substrates (e.g., indium tin oxide, silicon) via trichlorosilyl hydrolysis and condensation. Research highlights:

Standard Adsorption (TUTS-STD)

Twice Adsorption Method (TUTS-TAM)

- Process : Initial adsorption (10–60 min) followed by a second immersion (120 min) to fill gaps.

- Result : 15–20% higher molecular density vs. TUTS-STD, confirmed via ESCA and UV-vis.

Table 2: Monolayer Properties vs. Adsorption Method

| Parameter | TUTS-STD | TUTS-TAM (60 min) |

|---|---|---|

| Contact Angle | 95° ± 3° | 102° ± 2° |

| Thickness | 1.9 nm | 2.1 nm |

| Packing Density | 3.2 molecules/nm² | 3.8 molecules/nm² |

Electrochemical Polymerization

Thiophene-terminated SAMs undergo oxidative polymerization using FeCl₃, forming conjugated polythiophene layers. UV-vis spectra of polymerized TUTS-TAM show a broad absorbance at λₘₐₓ ≈ 741 nm, indicating extended π-conjugation.

Challenges and Recommendations

- Hydrolysis Sensitivity : Trichlorosilyl groups require inert handling to prevent premature hydrolysis.

- Orientation Control : Substrate pre-treatment (e.g., UV-ozone cleaning) enhances SAM uniformity.

- Scalability : Batch-to-batch variability in silane purity remains a bottleneck for industrial adoption.

Chemical Reactions Analysis

Types of Reactions: 11-(3-Thienyl)undecyltrichlorosilane undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Substitution: The trichlorosilane group can undergo hydrolysis to form silanols, which can further condense to form siloxanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Hydrolysis is typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Substitution: Silanols and siloxanes.

Scientific Research Applications

11-(3-Thienyl)undecyltrichlorosilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-(3-Thienyl)undecyltrichlorosilane primarily involves the formation of self-assembled monolayers (SAMs) on substrates. The trichlorosilane group reacts with hydroxyl groups on the substrate surface, forming covalent Si-O bonds. This results in a densely packed monolayer with the thiophene rings oriented outward, providing a functional surface for further chemical modifications .

Comparison with Similar Compounds

Key Observations :

- 3TUTS vs. Bromoester Analogs : While both feature 11-carbon chains and trichlorosilane anchors, the bromoester group in 11-(2-bromo-2-methylpropionyloxy)undecyltrichlorosilane enables surface-initiated atom transfer radical polymerization (SI-ATRP) for antifouling polymer brushes . In contrast, 3TUTS’s thiophene group facilitates π-π interactions for conductive polymer growth .

- 3TUTS vs. Alkenyl Silanes : 10-Undecenyltrichlorosilane lacks aromaticity but offers alkene-terminated SAMs for thiol-ene coupling, highlighting the trade-off between electronic conductivity (3TUTS) and modular post-functionalization (alkene) .

Reactivity and Application-Specific Performance

Electrochemical Polymerization

3TUTS-modified ITO surfaces enable polythiophene deposition at potentials 0.2–0.4 V lower than bare ITO, attributed to the thiophene SAM acting as a nucleation site . Comparatively, bromoester-modified surfaces (e.g., 11-(2-bromo-2-methylpropionyloxy)undecyltrichlorosilane) are inert in such reactions but excel in grafting poly(methyl methacrylate) (PMMA) brushes for dielectric layers .

Surface Stability and Packing Density

3TUTS SAMs exhibit moderate packing density due to steric hindrance from the bulky thiophene group, as evidenced by ellipsometry (thickness ~1.0–1.5 nm) . In contrast, bromoester SAMs with smaller terminal groups achieve denser packing, critical for high-integrity polymer brush growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.